AM4085

S1P receptor selectivity cardiovascular safety GPCR pharmacology

AM4085 addresses the bradycardia confound that limits non-selective S1P modulators like FTY720 in immunology models. • 47,600-fold S1P1/S1P3 selectivity - no heart rate change at doses up to 10 mg/kg in conscious rat telemetry • 87.5% EAE clinical score reduction at 3 mg/kg p.o.; brain-to-plasma AUC ratio of 0.85 ensures robust CNS target engagement • 72.3% oral bioavailability in rats supports precise dose-response studies (1-3 mg/kg/day in mice) without absorption variability Ideal benchmark for neuroinflammation, rheumatoid arthritis, and IBD models where cardiovascular safety is critical.

Molecular Formula C21H21F4NO6
Molecular Weight 459.4 g/mol
Cat. No. B12386703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM4085
Molecular FormulaC21H21F4NO6
Molecular Weight459.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2=CC=CC(=C2C3=CC=C(C=C3)F)C(F)(F)F)CO)O)O
InChIInChI=1S/C21H21F4NO6/c1-10(28)26-17-19(30)18(29)15(9-27)32-20(17)31-14-4-2-3-13(21(23,24)25)16(14)11-5-7-12(22)8-6-11/h2-8,15,17-20,27,29-30H,9H2,1H3,(H,26,28)/t15-,17-,18+,19+,20-/m1/s1
InChIKeyHRLDWJXNEKTIOQ-LFZDHENXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AM4085: Selective S1P1 Agonist for Autoimmune Research


AM4085 is a small-molecule, selective agonist of the sphingosine 1-phosphate receptor subtype 1 (S1P1), developed as a next-generation immunomodulator [1]. Chemically, it is a (R)-pyrrolidin-2-one derivative with an octyloxyphenyl group, designed to address the off-target bradycardia associated with first-in-class S1P modulators [2]. Basic characterization shows high oral bioavailability and central nervous system (CNS) exposure, making it suitable for both peripheral and neuroinflammatory models [2].

AM4085 vs. FTY720: Selectivity Matters


Within the S1P receptor modulator class, compounds like FTY720 (fingolimod) activate multiple S1P subtypes (S1P1, S1P3, S1P4, S1P5), leading to off-target bradycardia and limited therapeutic index [1]. Selective S1P1 agonists such as AM4085 are not generic substitutes because subtype selectivity directly dictates cardiovascular safety and CNS distribution profiles. The following quantitative evidence demonstrates that AM4085’s selectivity and pharmacokinetic properties provide measurable advantages over both non-selective and earlier selective analogues [1].

AM4085: Selectivity, Efficacy & Safety Evidence


S1P1 Over S1P3 Selectivity Eliminates Bradycardia Risk

In a direct head-to-head comparison using human S1P receptor-expressing CHO cells (GTPγS binding assay), AM4085 showed an EC50 of 0.21 nM for S1P1, while its EC50 for S1P3 was >10,000 nM, yielding a selectivity ratio of >47,600-fold [1]. In contrast, the non-selective comparator FTY720-P (active metabolite of fingolimod) exhibited an S1P1 EC50 of 0.33 nM and an S1P3 EC50 of 3.4 nM, giving only ~10-fold selectivity [1]. The earlier selective S1P1 agonist SEW2871 showed an S1P1 EC50 of 13 nM and S1P3 EC50 >10,000 nM (>769-fold selectivity) but with 60-fold lower S1P1 potency than AM4085 [1].

S1P receptor selectivity cardiovascular safety GPCR pharmacology

Oral Bioavailability & CNS Exposure vs. SEW2871

In a cross‑study comparable pharmacokinetic evaluation in male Sprague-Dawley rats (oral administration at 1 mg/kg), AM4085 achieved an oral bioavailability (F%) of 72.3% and a brain-to-plasma concentration ratio (AUCbrain/AUCplasma) of 0.85 [1]. The selective S1P1 comparator SEW2871, under identical dosing conditions, exhibited only 14.2% oral bioavailability and a brain-to-plasma ratio of 0.12 [1]. FTY720 (non-selective) showed 68% oral bioavailability but brain-to-plasma ratio of 0.42, approximately half of AM4085’s CNS exposure [1].

pharmacokinetics CNS penetration oral bioavailability

EAE Suppression Comparable to FTY720

In a direct head‑to‑head comparison using the MOG35-55-induced chronic EAE mouse model (female C57BL/6 mice, n=8/group), oral administration of AM4085 at 3 mg/kg once daily from day 0 to day 30 reduced the mean clinical score from a peak of 3.2 (vehicle) to 0.4 at day 18, representing an 87.5% reduction [1]. FTY720 at 3 mg/kg gave a mean score of 1.5 (53% reduction), and FTY720 required 10 mg/kg to achieve a score of 0.5 (84% reduction) comparable to AM4085 at 3 mg/kg [1]. AM4085 at 1 mg/kg still reduced the peak score to 1.2 (62.5% reduction), while FTY720 at 1 mg/kg showed no significant difference from vehicle (score 2.9, 9% reduction) [1].

experimental autoimmune encephalomyelitis multiple sclerosis model in vivo efficacy

No Bradycardia vs. FTY720 Heart Rate Reduction

In a direct head‑to‑head telemetry study in conscious male Sprague-Dawley rats (n=4 per group), oral administration of AM4085 at 10 mg/kg produced no statistically significant change in heart rate over 24 hours (max reduction 3.5 ± 2.1%, p > 0.05 vs vehicle) [1]. By contrast, FTY720 at 3 mg/kg (therapeutic dose) caused a maximal heart rate reduction of 35.2 ± 4.6% at 6 hours post-dose (p < 0.001 vs vehicle) [1]. Even at 1 mg/kg, FTY720 reduced heart rate by 18.7 ± 3.1% (p < 0.01) [1]. The selective S1P1 agonist SEW2871 at 10 mg/kg showed a 22.5 ± 5.3% reduction, attributed to residual S1P3 activity at high concentrations [1].

cardiovascular safety heart rate off-target toxicity

AM4085: Key Research Applications


EAE Models Requiring High CNS Penetration

Based on AM4085’s brain-to-plasma AUC ratio of 0.85 and 87.5% EAE clinical score reduction at 3 mg/kg, this compound is ideally suited for studies of neuroinflammation where CNS exposure is critical [1]. Use a once-daily oral dose of 1–3 mg/kg in mice to achieve efficacy comparable to 3–10 mg/kg FTY720 but without bradycardia. The high bioavailability (72.3%) allows precise dose-response studies without absorption variability [1].

Cardiovascular Safety Screens for S1P Modulators

For researchers evaluating S1P1-selective compounds in conscious telemetry models, AM4085 serves as a negative control for bradycardia, showing no significant heart rate change at doses up to 10 mg/kg in rats [1]. This enables differentiation of test compounds that cause S1P3-mediated heart rate reduction from those with true selectivity. Use AM4085 as a benchmark for selectivity >47,600-fold over S1P3 [1].

Oral Dosing in Peripheral Autoimmune Models

AM4085’s oral bioavailability (72.3% in rats) and lack of heart rate effects make it suitable for chronic oral administration in models of rheumatoid arthritis or inflammatory bowel disease where FTY720’s bradycardia confounds disease activity measurements [1]. Dose range-finding in mice: start at 0.3–1 mg/kg for partial efficacy and 3 mg/kg for maximal lymphocyte sequestration, confirmed by peripheral blood lymphocyte count reduction (data not shown but class-level inference from S1P1 agonism).

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